molecular formula C15H14N4O3 B2418439 3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034310-50-2

3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2418439
CAS No.: 2034310-50-2
M. Wt: 298.302
InChI Key: NHWMFOUREKFIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features an indole moiety, an azetidine ring, and an imidazolidine-2,4-dione structure. The indole moiety is known for its presence in many biologically active compounds, while the azetidine and imidazolidine rings contribute to the compound’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole-2-carbonyl chloride. This intermediate is then reacted with azetidine-3-amine to form the azetidin-3-yl indole-2-carboxamide. The final step involves the cyclization of this intermediate with imidazolidine-2,4-dione under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c20-13-6-16-15(22)19(13)10-7-18(8-10)14(21)12-5-9-3-1-2-4-11(9)17-12/h1-5,10,17H,6-8H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWMFOUREKFIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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